molecular formula C6H6ClNO3 B8251109 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride

Cat. No.: B8251109
M. Wt: 175.57 g/mol
InChI Key: RHUCARYKXNZBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride: is a heterocyclic compound with the molecular formula C₆H₆ClNO₃. This compound is known for its unique structure, which includes a pyridine ring substituted with hydroxy, oxo, and carbaldehyde groups. It is often used in research and industrial applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride typically involves the reaction of pyridine derivatives under controlled conditions. One common method includes the condensation of 2-pyridinecarboxaldehyde with appropriate reagents to introduce the hydroxy and oxo groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. It is used to investigate the interactions between small molecules and biological macromolecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. It serves as a lead compound for the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

  • 4-Hydroxy-3-pyridinecarbaldehyde
  • 5-Hydroxy-2-pyridinecarbaldehyde
  • 4-Oxo-1,4-dihydropyridine-2-carbaldehyde

Comparison: Compared to these similar compounds, 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride is unique due to the presence of both hydroxy and oxo groups on the pyridine ring. This structural feature enhances its reactivity and makes it a versatile intermediate in synthetic chemistry. Additionally, its hydrochloride form improves its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

5-hydroxy-4-oxo-1H-pyridine-2-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3.ClH/c8-3-4-1-5(9)6(10)2-7-4;/h1-3,10H,(H,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUCARYKXNZBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)O)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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